molecular formula C21H18BrN3O B11303007 [5-(4-bromophenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

[5-(4-bromophenyl)-1H-pyrazol-3-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B11303007
M. Wt: 408.3 g/mol
InChI Key: WDKMHQWJCFRQJT-UHFFFAOYSA-N
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Description

1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone, followed by bromination to introduce the bromophenyl group. The final step involves the cyclization with a suitable precursor to form the tetrahydropyridine ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may enhance binding affinity to specific targets, while the pyrazole and tetrahydropyridine rings contribute to the overall activity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

    4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Shares the pyrazole and bromophenyl groups but differs in the substituents on the pyrazole ring.

    3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar pyrazole structure but with a carboxylic acid group instead of the tetrahydropyridine ring.

Uniqueness: 1-[3-(4-BROMOPHENYL)-1H-PYRAZOLE-5-CARBONYL]-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE is unique due to its combination of the pyrazole, bromophenyl, and tetrahydropyridine rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C21H18BrN3O

Molecular Weight

408.3 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C21H18BrN3O/c22-18-8-6-17(7-9-18)19-14-20(24-23-19)21(26)25-12-10-16(11-13-25)15-4-2-1-3-5-15/h1-10,14H,11-13H2,(H,23,24)

InChI Key

WDKMHQWJCFRQJT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

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